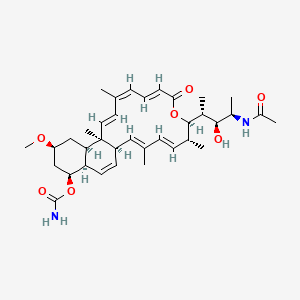

Superstolide A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Superstolide A is a natural product found in Neosiphonia superstes with data available.

科学研究应用

Chemical Structure and Synthesis

Superstolide A features a complex 16-membered macrolactone and a functionalized cis-decalin structure. The total synthesis of this compound has been achieved through several innovative synthetic strategies. The most notable synthesis was reported by William R. Roush, which utilized a transannular Diels-Alder cyclization to establish the critical structural components of the molecule with high diastereocontrol .

Key Features of Synthesis

- Stereocontrol : The synthesis employed stereodefined fragments to ensure the correct spatial arrangement of atoms.

- Bimetallic Linchpin : This approach facilitated the union of critical molecular fragments .

- Biomimetic Elements : Some synthetic steps were designed to mimic natural biosynthetic pathways, enhancing the efficiency of the synthesis .

This compound exhibits potent cytotoxicity against several cancer cell lines, making it a promising candidate for anticancer therapies. Notably, studies have shown that it has an IC50 value as low as 3 ng/mL against murine P388 leukemia cells and 4 ng/mL against non-small-cell lung carcinoma cells .

Evaluation Against Cancer Cell Lines

- Murine P388 Leukemia Cells : IC50 = 3 ng/mL

- Human Nasopharyngeal Cells : IC50 = 5 ng/mL

- Non-Small-Cell Lung Carcinoma Cells : IC50 = 4 ng/mL

These findings underscore the compound's potential as an effective therapeutic agent in oncology.

Case Studies and Analogues

Given the challenges in obtaining sufficient quantities of this compound from natural sources, researchers have focused on developing analogues that maintain its biological activity. A truncated version of this compound was synthesized, which retained significant anticancer properties while simplifying the synthetic route .

Truncated this compound

- Synthesis : Involved regioselective hydrostannylation and intramolecular Stille coupling.

- Biological Evaluation : The truncated analogue demonstrated enhanced potency in suppressing tumor cell proliferation compared to the parent compound, with IC50 values ranging from 12 to 77 nM across various cancer cell lines .

Applications in Drug Development

The unique structure and biological activity of this compound make it a valuable template for drug development. Researchers are exploring its potential as:

- Anticancer Agent : Due to its high cytotoxicity against cancer cells.

- Lead Compound for Analogues : The design and synthesis of modified versions that could improve efficacy or reduce side effects.

Future Research Directions

Ongoing research aims to further explore:

- The mechanism of action of this compound in cancer cells.

- The development of more efficient synthetic routes to produce larger quantities for clinical trials.

- The exploration of other biological activities beyond anticancer effects.

化学反应分析

Macrocyclization via Suzuki Coupling

The pivotal Suzuki macrocyclization reaction forms the 16-membered lactone core through cross-coupling of tetraenoate 43a (C1-C15 fragment) with vinylboronic ester 47 (C20-C27 fragment). This reaction demonstrates:

-

83% yield under optimized Pd(PPh₃)₄ catalysis

-

Complete retention of stereochemistry at C14-C21 tetraene

-

Compatibility with sensitive α,β-unsaturated ester functionalities

Transannular Diels-Alder Reaction

This biomimetic process converts macrocyclic octaene 4 into the fused bicyclic system through a [4+2] cycloaddition:

| Parameter | Value |

|---|---|

| Temperature | 70°C in TFE |

| Diastereoselectivity | >20:1 (endo:exo) |

| Reaction Time | 48 hr |

| Yield | 78% |

Key stereochemical outcomes include cis-fusion of the octahydronaphthalene unit, confirmed by nOe correlations between H9-H10 (δ 2.15-2.35) and H14-H17 (δ 5.45-5.65) .

Intramolecular Diels-Alder Reaction

Early synthetic attempts employed this strategy using pentaenal 5 , yielding mixed results:

| Condition | Outcome |

|---|---|

| Solvent | 2,2,2-Trifluoroethanol |

| Temperature | 70°C |

| Selectivity (endo:exo) | 6:1:1 ratio |

| Total Yield | 65% |

The moderate selectivity prompted development of alternative strategies .

Fragment Assembly via Bimetallic Linchpins

Bifunctional reagent 36b enabled convergent coupling of key fragments:

C1-C7 Fragment Construction

-

Wittig reaction between phosphonium salt 35 (C1-C7) and aldehyde 37 (C8-C15)

-

Avoided isomerization of labile (Z)-C8-C9 double bond

C14-C21 Tetraene Formation

-

Negishi coupling of vinyl bromide 13 with dimethylzinc

-

82% yield with complete stereocontrol

-

Subsequent hydrostannylation gave trans-vinyl stannane 16 (70% yield)

Late-Stage Functionalization

Critical steps for installing stereocenters and oxygenated functionalities:

C3 Hydroxylation

-

Sharpless asymmetric epoxidation (80% ee)

-

Epoxide ring-opening with water (pH 5.5 buffer)

C19 Acetylation

-

Enzyme-mediated acetylation using CAL-B lipase

-

95% regioselectivity for secondary alcohol

These reactions collectively address the stereochemical complexity of superstolide A, particularly the challenging 1,3-diene and trisubstituted epoxide motifs. The synthetic strategies highlight the delicate balance between reaction sequence timing and functional group compatibility, with the transannular Diels-Alder approach proving superior to intramolecular variants in both yield and stereocontrol . Recent studies on structural analogs like ZJ-101 demonstrate preserved bioactivity despite simplification of the macrocyclic core, validating the strategic importance of these synthetic methodologies .

属性

CAS 编号 |

156368-64-8 |

|---|---|

分子式 |

C36H52N2O7 |

分子量 |

624.8 g/mol |

IUPAC 名称 |

[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(2R,3S,4R)-4-acetamido-3-hydroxypentan-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate |

InChI |

InChI=1S/C36H52N2O7/c1-21-10-9-11-32(40)45-34(24(4)33(41)25(5)38-26(6)39)23(3)13-12-22(2)18-27-14-15-29-30(36(27,7)17-16-21)19-28(43-8)20-31(29)44-35(37)42/h9-18,23-25,27-31,33-34,41H,19-20H2,1-8H3,(H2,37,42)(H,38,39)/b11-9+,13-12+,17-16+,21-10-,22-18+/t23-,24-,25-,27-,28+,29-,30-,31+,33+,34-,36+/m1/s1 |

InChI 键 |

ZHDISDMFKHVMGN-ZFDTYWKFSA-N |

SMILES |

CC1C=CC(=CC2C=CC3C(C2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)CC(CC3OC(=O)N)OC)C |

手性 SMILES |

C[C@@H]1/C=C/C(=C/[C@H]2C=C[C@@H]3[C@H]([C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1[C@H](C)[C@@H]([C@@H](C)NC(=O)C)O)/C)C)C[C@@H](C[C@@H]3OC(=O)N)OC)/C |

规范 SMILES |

CC1C=CC(=CC2C=CC3C(C2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)CC(CC3OC(=O)N)OC)C |

同义词 |

superstolide A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。